Cabergoline-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

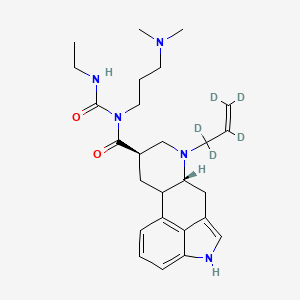

(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNTPPJEAJQIU-WDORCQELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cabergoline-d5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key components of a Certificate of Analysis (CoA) for Cabergoline-d5, a deuterated analog of Cabergoline. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies associated with this stable isotope-labeled compound.

Quantitative Data Summary

The following tables summarize typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary between different batches and suppliers.

Table 1: Identification and General Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1426173-20-7[1][2] |

| Molecular Formula | C₂₆H₃₂D₅N₅O₂[2] |

| Molecular Weight | 456.64 g/mol [2] |

| Appearance | Off-White to Pale Yellow Solid[3] |

| Solubility | Freely soluble in alcohol (96%); slightly soluble in 0.1 M hydrochloric acid; very slightly soluble in hexane; practically insoluble in water. |

Table 2: Purity and Impurity Profile

| Test | Method | Acceptance Criteria |

| Assay (on anhydrous and solvent-free basis) | HPLC | 98.0% - 102.0%[4] |

| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium incorporation |

| Related Compound A | HPLC | ≤ 0.3%[4] |

| Related Compound B | HPLC | ≤ 0.1%[4] |

| Related Compound D | HPLC | ≤ 0.1%[4] |

| Any Unspecified Impurity | HPLC | ≤ 0.10% |

| Total Impurities | HPLC | ≤ 1.0% |

| Water Content | Karl Fischer Titration | Crystalline Form: ≤ 0.5%Amorphous Form: ≤ 1.5%[4] |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurities

This method is used to determine the purity of this compound and to quantify any related substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.0-mm × 25-cm; 10 µm packing (L1)[4].

-

Mobile Phase: A mixture of Acetonitrile and Buffer (a 4:21 ratio is a common starting point)[4]. The buffer can be ammonium acetate or a phosphate buffer, with the pH adjusted as needed for optimal separation.

-

Flow Rate: 1.3 mL/min[4].

-

Detection: UV at 280 nm[4].

-

Injection Volume: 100 µL[4].

-

Procedure: A solution of the this compound sample is prepared in the mobile phase. A standard solution of known concentration is also prepared. The samples are injected into the HPLC system, and the peak areas are recorded. The assay is calculated by comparing the peak area of the sample to the peak area of the standard. Impurities are identified by their relative retention times and quantified based on their peak area relative to the main this compound peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is employed to confirm the identity and determine the isotopic enrichment of this compound.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate)[5].

-

Mass Spectrometry: The instrument is operated in positive ion mode with multiple reaction monitoring (MRM)[5]. The precursor to product ion transitions for both Cabergoline and this compound are monitored. For Cabergoline, a common transition is m/z 452.3 → 381.2[5]. For this compound, the expected precursor ion would be m/z 457.3.

-

Procedure: A dilute solution of the sample is infused into the LC-MS/MS system. The mass spectrum is analyzed to determine the relative abundance of the deuterated and non-deuterated forms of Cabergoline, allowing for the calculation of isotopic purity.

Karl Fischer Titration for Water Content

This is a standard method for determining the water content in a substance.

-

Instrumentation: A Karl Fischer titrator.

-

Procedure: A known amount of the this compound sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.

Visualizations

This compound Analytical Workflow

Caption: Workflow for the analytical testing of this compound.

Cabergoline Mechanism of Action Signaling Pathway

Caption: Signaling pathway of Cabergoline's inhibitory effect on prolactin secretion.[6][7][8][9][10]

References

- 1. This compound | CAS 1426173-20-7 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. uspnf.com [uspnf.com]

- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 9. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. mims.com [mims.com]

Synthesis and Isotopic Purity of Cabergoline-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Cabergoline-d5. This deuterated analog of Cabergoline is a critical tool in pharmacokinetic studies and as an internal standard for mass spectrometry-based bioanalysis. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for assessing isotopic enrichment.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for the preparation of Cabergoline, utilizing a deuterated starting material for the ethylamine moiety. A practical and efficient approach involves the reaction of an activated ergoline derivative with ethyl-d5-amine.

A plausible synthetic pathway for this compound is outlined below. This method is based on the work of Ashford et al. (2002), which describes a practical synthesis of Cabergoline by avoiding the use of hazardous ethyl isocyanate at high temperatures.[1][2]

References

A Technical Guide to the Mechanism of Action of Deuterated Cabergoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cabergoline is a potent, long-acting dopamine D2 receptor agonist widely used for the treatment of hyperprolactinemic disorders.[1] The strategic replacement of hydrogen with deuterium, a stable isotope, has emerged as a key strategy in drug development to enhance pharmacokinetic profiles without altering the core mechanism of action.[2][3] This document provides an in-depth technical overview of the established mechanism of cabergoline and presents a scientifically-grounded projection of the mechanism of action for a deuterated analogue. By leveraging the known principles of the kinetic isotope effect, we delineate the expected pharmacodynamic and pharmacokinetic properties of deuterated cabergoline, providing a foundational guide for research and development in this area.

Core Mechanism of Action: Cabergoline

Cabergoline exerts its primary therapeutic effect through potent agonism at the dopamine D2 receptor.[4][5] Its mechanism is particularly relevant in the tuberoinfundibular pathway, which connects the hypothalamus to the pituitary gland. In this region, dopamine acts as the primary physiological inhibitor of prolactin secretion from lactotroph cells in the anterior pituitary.[1][6]

By mimicking the action of endogenous dopamine, cabergoline binds to and activates D2 receptors on lactotrophs.[7] This activation initiates a G-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent suppression of prolactin synthesis and release.[8] This direct inhibitory action results in a rapid and sustained reduction of serum prolactin levels, which is effective for treating hyperprolactinemia and shrinking prolactin-secreting pituitary adenomas.[4][8]

While its principal activity is at the D2 receptor, cabergoline also exhibits a broad receptor binding profile, with significant affinity for other dopamine and serotonin receptor subtypes, which may contribute to its overall therapeutic and side-effect profile.[1][9]

Signaling Pathway

Caption: Figure 1: Agonism of cabergoline at the D2 receptor inhibits prolactin release.

Quantitative Data: Receptor Binding Affinity of Cabergoline

The following table summarizes the binding affinities (Ki) of cabergoline for various receptors, highlighting its high affinity for the D2 receptor family.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | 0.61 | [10] |

| Dopamine D3 | 1.27 | [10] |

| Dopamine D1 | Low Affinity (>1000 nM) | [1][5] |

| Serotonin 5-HT2B | High Affinity | [9] |

| Serotonin 5-HT2A | Significant Affinity | [9] |

| Serotonin 5-HT1A | Significant Affinity | [9] |

| α1- and α2-Adrenergic | Low Affinity | [1][5] |

The Principle of Deuteration in Drug Development

Deuteration is the strategic substitution of hydrogen atoms (¹H) with their stable, non-radioactive isotope, deuterium (²H). This modification increases the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[11] This principle is known as the Kinetic Isotope Effect (KIE) .

Metabolic enzymes, particularly the Cytochrome P450 (CYP) family, often break C-H bonds as a primary step in drug metabolism. The greater energy required to break a C-D bond can significantly slow down this process.[2] By selectively deuterating metabolic "soft spots" on a drug molecule, it is possible to:

-

Enhance Metabolic Stability: Decrease the rate of metabolic clearance.[11]

-

Prolong Half-Life: Increase the duration of the drug's presence in the body.[11]

-

Reduce Toxic Metabolites: Alter metabolic pathways to avoid the formation of harmful byproducts.[2]

-

Improve Therapeutic Profile: Potentially allow for lower or less frequent dosing, improving patient compliance and reducing side effects.[3][11]

Crucially, deuteration is a bioisosteric substitution that does not typically alter the parent drug's shape or its affinity for its pharmacological target.[12] Therefore, the pharmacodynamics are expected to remain unchanged, while the pharmacokinetics are favorably modulated.

Projected Mechanism of Action: Deuterated Cabergoline

There is currently no publicly available clinical or preclinical data for a deuterated version of cabergoline intended for therapeutic use. The following sections project the mechanism of action based on the known properties of cabergoline and the established principles of deuteration.

Projected Pharmacodynamics

The core mechanism of action of deuterated cabergoline is expected to be identical to that of standard cabergoline. The substitution of hydrogen with deuterium atoms should not interfere with the molecule's ability to bind to and activate dopamine D2 receptors.

-

Primary Target: Potent agonism at dopamine D2 receptors.

-

Biological Effect: Inhibition of prolactin secretion from pituitary lactotrophs.

-

Receptor Binding Profile: The binding affinities for dopamine, serotonin, and adrenergic receptors are projected to be unchanged from those of the parent compound (see table above).

Projected Pharmacokinetics and Metabolism

The primary advantage of a deuterated cabergoline would lie in its modified pharmacokinetic profile. Cabergoline is extensively metabolized in the liver, predominantly via hydrolysis of the acylurea bond or the urea moiety, with minimal involvement of CYP450 enzymes.[5][13]

By placing deuterium atoms at or near the sites of metabolic hydrolysis, the rate of breakdown could be reduced. This would lead to a more stable molecule with a longer systemic exposure.

Caption: Figure 2: Deuteration at metabolic sites may slow the hydrolysis of cabergoline.

Quantitative Data: Projected Pharmacokinetic Comparison

This table contrasts the known pharmacokinetic parameters of cabergoline with the projected parameters for a deuterated analogue.

| Parameter | Cabergoline (Reported) | Deuterated Cabergoline (Projected) | Rationale for Projection |

| Elimination Half-Life (t½) | 63 - 109 hours[6][13] | > 110 hours | Reduced rate of metabolic clearance due to KIE. |

| Metabolism | Extensive hepatic hydrolysis[13] | Reduced rate of hydrolysis | Slower enzymatic cleavage of strengthened C-D bonds. |

| Dosing Frequency | 1-2 times per week[14] | Potentially once every 1-2 weeks | Longer half-life allows for less frequent administration. |

| Protein Binding | ~40-42%[1][5] | ~40-42% (Unchanged) | Deuteration does not affect protein binding characteristics. |

Experimental Protocols for Characterization

To validate the projected mechanism of action of a novel deuterated cabergoline candidate, a series of standardized preclinical experiments would be required.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To confirm that deuteration does not alter the binding affinity of cabergoline for the dopamine D2 receptor and other relevant off-target receptors.

-

Methodology:

-

Tissue Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., rat striatum for D2 receptors).

-

Assay Incubation: Incubate the membrane preparations with a known concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) and increasing concentrations of the test compounds (cabergoline and deuterated cabergoline).

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Calculate the IC50 (concentration inhibiting 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol: In Vitro Metabolic Stability Assay

-

Objective: To determine if deuteration improves the metabolic stability of cabergoline in the presence of liver enzymes.

-

Methodology:

-

System Preparation: Prepare an incubation mixture containing human liver microsomes (or other relevant metabolic systems) and a NADPH-regenerating system in a buffered solution.

-

Incubation: Add the test compounds (cabergoline and deuterated cabergoline) to the mixture at a fixed concentration (e.g., 1 µM). Incubate at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent drug concentration.

-

Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

-

Experimental Workflow Visualization

Caption: Figure 3: A typical workflow for evaluating a novel deuterated drug candidate.

Conclusion

The mechanism of action of a hypothetical deuterated cabergoline is projected to be identical to its non-deuterated parent, functioning as a potent dopamine D2 receptor agonist to inhibit prolactin secretion. The key differentiation and therapeutic advantage would arise from an enhanced pharmacokinetic profile. By leveraging the kinetic isotope effect, deuteration at metabolically labile sites is expected to slow the rate of hepatic clearance, leading to a prolonged elimination half-life. This could translate into a more favorable dosing regimen, potentially improving patient adherence and treatment outcomes. The validation of this profile requires rigorous preclinical evaluation following the experimental workflows outlined in this guide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Dostinex (Cabergoline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 7. What is Cabergoline used for? [synapse.patsnap.com]

- 8. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cabergoline - Wikipedia [en.wikipedia.org]

- 10. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cabergoline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Metabolic Stability of Cabergoline-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the metabolic stability of Cabergoline-d5, a deuterated isotopologue of the potent dopamine D2 receptor agonist, Cabergoline. While specific quantitative metabolic data for this compound is not extensively available in public literature, this document synthesizes information on the metabolism of non-deuterated Cabergoline with the established principles of kinetic isotope effects. This guide will explore the expected metabolic pathways of this compound, the potential for enhanced metabolic stability due to deuteration, and detailed experimental protocols for its assessment. The information presented herein is intended to support research, development, and analytical activities involving this compound.

Introduction to Cabergoline and the Rationale for Deuteration

Cabergoline is a long-acting ergot derivative with high affinity for dopamine D2 receptors.[1] It is primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[2][3] The parent compound, Cabergoline, undergoes extensive metabolism in the liver, which is a key determinant of its pharmacokinetic profile and duration of action.[2][4]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug discovery to improve the metabolic stability of pharmacologically active compounds.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect, can result in a reduced rate of metabolism, potentially leading to a longer half-life, increased systemic exposure, and a more favorable pharmacokinetic profile.

This compound is the deuterium-labeled version of Cabergoline. While often used as an internal standard in analytical assays due to its mass shift, its altered metabolic profile is a key area of interest for drug development.[6] This guide will delve into the anticipated metabolic fate of this compound.

Metabolism of Cabergoline

The metabolism of Cabergoline has been well-characterized in both human and animal studies.

Primary Metabolic Pathway: Hydrolysis

Cabergoline is extensively metabolized, primarily through the hydrolysis of the acylurea bond or the urea moiety.[1][4][7] This process is not dependent on the cytochrome P450 (CYP450) enzyme system.[2][4] The hydrolysis of the acylurea or urea moiety leads to the formation of metabolites that are pharmacologically inactive, meaning they do not contribute to the therapeutic effect of Cabergoline.[7]

Cytochrome P450-Mediated Metabolism

Metabolism of Cabergoline mediated by the CYP450 enzyme system is considered to be minimal.[1][2][4]

Major Metabolites

The main metabolite of Cabergoline identified in urine is 6-allyl-8β-carboxy-ergoline.[8][9] Several other minor metabolites have been identified, but they account for a small fraction of the administered dose.[9]

Expected Metabolic Stability of this compound

The deuterium atoms in this compound are strategically placed on the N,N-dimethylaminopropyl group. While the primary metabolic route for Cabergoline is hydrolysis at the acylurea bond, which is distant from the site of deuteration, any minor oxidative metabolism occurring on the dimethylaminopropyl moiety would be significantly slowed down due to the kinetic isotope effect. This could potentially lead to a slightly longer overall half-life and altered metabolite profile compared to the non-deuterated parent drug. However, since hydrolysis is the predominant pathway, the effect of deuteration on the overall metabolic clearance of this compound is expected to be modest.

Quantitative Data

As specific experimental data for this compound is unavailable, the following tables summarize the pharmacokinetic parameters of non-deuterated Cabergoline to provide a baseline for comparison.

Table 1: Pharmacokinetic Parameters of Cabergoline in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [2][4] |

| Plasma Protein Binding | 40% - 42% | [1] |

| Elimination Half-Life | 63 - 109 hours | [2][4] |

| Metabolism | Extensive hepatic hydrolysis | [1][4] |

| Primary Route of Excretion | Feces (approx. 60%) and Urine (approx. 22%) | [1][7] |

| Unchanged Drug in Urine | < 4% | [1][4] |

Table 2: Major Metabolites of Cabergoline

| Metabolite | Percentage of Dose in Urine | Pharmacological Activity | Reference | |---|---|---| | 6-allyl-8β-carboxy-ergoline | 4-6% of urinary radioactivity | Inactive |[8][9] | | FCE 21590 (amide derivative) | ~8% of urinary radioactivity (0-96h) | Inactive |[10] | | Unchanged Cabergoline | ~20% of urinary radioactivity (0-96h) | Active |[10] |

Experimental Protocols

The following is a detailed, representative protocol for assessing the in vitro metabolic stability of this compound in human liver microsomes. This protocol is based on established methods for microsomal stability assays.[11][12][13]

In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound upon incubation with human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally unrelated compound)

-

Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of this compound and control compounds by diluting the stock solutions in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the diluted human liver microsome suspension.

-

Add the working solution of this compound or control compounds to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex for 1-2 minutes to precipitate the proteins.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

-

Visualizations

Cabergoline Signaling Pathway

Caption: this compound acts as a D2 receptor agonist, inhibiting prolactin release.

Experimental Workflow for Microsomal Stability Assay

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics of Cabergoline | Semantic Scholar [semanticscholar.org]

- 4. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (FCE-21336-d5) | Autophagy | 1426173-20-7 | Invivochem [invivochem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Excretion balance and urinary metabolic pattern of [3H]cabergoline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. mercell.com [mercell.com]

- 14. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness [scite.ai]

- 15. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetic Profiles of Cabergoline and Cabergoline-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the pharmacokinetic properties of Cabergoline and its deuterated isotopolog, Cabergoline-d5. While direct comparative clinical studies are limited, this document synthesizes available data on Cabergoline's pharmacokinetics and explores the theoretical impact of deuterium substitution based on the principles of the kinetic isotope effect. This guide offers valuable insights for researchers and professionals involved in the development and analysis of deuterated compounds.

Introduction to Cabergoline

Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids.[1][2][3] It is primarily indicated for the treatment of hyperprolactinemic disorders, such as pituitary adenomas, and has also been used in the management of Parkinson's disease.[1][4] By stimulating D2 receptors in the anterior pituitary, Cabergoline effectively inhibits the secretion of prolactin.[2][5][6]

The Rationale for Deuteration: The Kinetic Isotope Effect

Deuterium (D), a stable isotope of hydrogen, possesses an additional neutron, making it approximately twice as heavy as protium (¹H).[7][8] The substitution of hydrogen with deuterium at specific metabolic sites within a drug molecule can alter its pharmacokinetic profile, a phenomenon known as the "deuterium kinetic isotope effect" (KIE).[7][9][10]

The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.[7] Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism for deuterated compounds, particularly when C-H bond cleavage is the rate-limiting step in the metabolic pathway.[7][9] This can result in:

-

Increased half-life (t½): A slower metabolic rate can prolong the drug's presence in the body.[10]

-

Increased exposure (AUC): The total amount of drug in the systemic circulation over time may be higher.

-

Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicity.[11][12]

-

Altered metabolic pathways: Deuteration can sometimes lead to "metabolic switching," where the body utilizes alternative metabolic routes.[8]

Comparative Pharmacokinetics: Cabergoline vs. This compound

The primary metabolic pathway for Cabergoline is hydrolysis of the acylurea bond and the urea moiety, with minimal involvement of cytochrome P450 (CYP450) enzymes.[1][3][13] Hydrolysis reactions are generally less susceptible to the KIE compared to oxidative reactions mediated by CYP450 enzymes. Therefore, the pharmacokinetic differences between Cabergoline and a generally deuterated this compound are expected to be minimal. The "d5" designation typically implies the substitution of five hydrogen atoms with deuterium, but the specific positions of deuteration are crucial in determining the extent of the KIE. If the deuterium atoms are not located at a site of significant metabolic transformation, the impact on the overall pharmacokinetic profile is likely to be negligible.

Table 1: Summary of Cabergoline Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [1][3][13] |

| Elimination Half-Life (t½) | 63 - 109 hours | [1][3][13] |

| Protein Binding | ~40% | [1][3] |

| Metabolism | Extensively by hepatic hydrolysis | [1][3][13] |

| Excretion | Primarily in feces (~60%) and urine (~22%) | |

| Bioavailability | Not determined in humans | [14] |

Note: The data presented is for Cabergoline. Specific data for this compound is not available but is expected to be very similar due to its use as an internal standard and Cabergoline's primary hydrolytic metabolism.

Experimental Protocols

Bioanalytical Method for Cabergoline Quantification in Human Plasma using LC-MS/MS

This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cabergoline in human plasma, as synthesized from various published protocols.[15][16][17][18][19][20] this compound is commonly used as the internal standard (IS) in such assays.

4.1.1. Materials and Reagents

-

Cabergoline reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

4.1.2. Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as internal standard).

-

Vortex for 10 seconds.

-

Add 600 µL of acetonitrile (protein precipitating agent).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. Chromatographic and Mass Spectrometric Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cabergoline: Precursor ion (m/z) → Product ion (m/z) (e.g., 452.3 → 381.2)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 457.3 → 386.2)

-

Visualizations

Cabergoline Metabolism and the Kinetic Isotope Effect

The following diagram illustrates the primary metabolic pathway of Cabergoline and highlights where the kinetic isotope effect would be most relevant if deuteration were at a metabolically active site.

Caption: Cabergoline Metabolism and Potential Impact of Deuteration.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the key steps in the bioanalytical workflow for quantifying Cabergoline in plasma samples.

Caption: Workflow for Cabergoline quantification by LC-MS/MS.

Cabergoline Signaling Pathway for Prolactin Inhibition

This diagram illustrates the signaling cascade initiated by Cabergoline binding to the D2 receptor, leading to the inhibition of prolactin secretion.

Caption: D2 receptor signaling pathway of Cabergoline.

Conclusion

While direct comparative pharmacokinetic data for Cabergoline and this compound are scarce, a thorough understanding of Cabergoline's metabolism and the principles of the kinetic isotope effect allows for informed predictions. The primary hydrolytic metabolism of Cabergoline suggests that the pharmacokinetic differences upon deuteration are likely to be subtle, unless the deuterium substitution is specifically at a minor, yet significant, site of CYP450-mediated oxidation. The established use of this compound as an internal standard in bioanalytical assays further supports the notion of very similar physicochemical and pharmacokinetic behavior. This guide provides a foundational understanding for researchers working with these compounds, emphasizing the importance of empirical studies to confirm theoretical predictions in drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamic and pharmacokinetic features of cabergoline. Rationale for use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 6. What is Cabergoline used for? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. bioscientia.de [bioscientia.de]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cabergoline - Wikipedia [en.wikipedia.org]

- 15. paperity.org [paperity.org]

- 16. researchgate.net [researchgate.net]

- 17. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]

- 20. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

Cabergoline-d5: An In-depth Technical Guide to a Labeled Dopamine D2-Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cabergoline-d5, a deuterated analog of the potent dopamine D2-receptor agonist, Cabergoline. This document details its synthesis, mechanism of action, and applications in research and development, with a focus on its use as an internal standard in bioanalytical methods. The information presented is intended to support researchers and drug development professionals in the application of this critical tool.

Introduction to Cabergoline and the Role of Deuteration

Cabergoline is a synthetic ergoline derivative with a high affinity and selectivity for the dopamine D2 receptor.[1] It is a potent agonist at D2, D3, and 5-HT2B receptors.[2] Clinically, it is utilized in the management of hyperprolactinemic disorders and as an adjunct therapy in Parkinson's disease.[3] The long half-life of Cabergoline, ranging from 63 to 109 hours, allows for less frequent dosing compared to other dopamine agonists.[2][4]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with deuterium, a stable isotope, results in a molecule with a greater mass but nearly identical chemical properties to the parent compound.[5] This subtle modification makes deuterated compounds ideal for use as internal standards in quantitative bioanalysis by mass spectrometry, as they co-elute with the analyte but are distinguishable by their mass-to-charge ratio (m/z).[6] This minimizes matrix effects and improves the accuracy and precision of analytical methods.[7]

Synthesis of this compound

The synthesis of this compound involves the introduction of deuterium atoms into the Cabergoline molecule. While specific proprietary synthesis methods for this compound are not publicly detailed, a general approach can be inferred from the synthesis of other deuterated ergot alkaloids. A common strategy involves the N6-demethylation of the parent ergot alkaloid followed by remethylation using a deuterated methylating agent, such as ¹³CD₃-iodomethane.[8]

A plausible synthetic route for this compound would start from a suitable lysergic acid derivative. The synthesis of the core Cabergoline structure can be achieved through various methods, including the reaction of an amide with phenyl chloroformate followed by ethylamine to form the N-acylurea moiety.[9] To introduce the deuterium label, a deuterated precursor would be incorporated during the synthesis. For instance, deuterated 3-(dimethylamino)-1-propylamine could be used in the amide formation step to yield Cabergoline with deuterium atoms on the dimethylaminopropyl side chain.

Mechanism of Action and Dopamine D2 Receptor Signaling

Cabergoline exerts its pharmacological effects primarily through its potent agonism at the dopamine D2 receptor.[10] D2 receptors are G protein-coupled receptors (GPCRs) that are predominantly coupled to the Gαi/o protein.[11] Activation of the D2 receptor by an agonist like Cabergoline initiates a cascade of intracellular signaling events.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[11] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor activation can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which modulates neuronal excitability.[] Furthermore, D2 receptors can signal through β-arrestin-dependent pathways, which are independent of G protein signaling.[2]

Quantitative Data

The binding affinity of Cabergoline for various receptors has been characterized in several studies. As this compound is biochemically equivalent to its non-deuterated form, these values are representative of the labeled compound's activity.

Table 1: Receptor Binding Affinities (Ki) of Cabergoline

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 0.7 | [2] |

| Dopamine D3 | 1.5 | [2] |

| Serotonin 5-HT2B | 1.2 | [2] |

Table 2: Pharmacokinetic Parameters of Cabergoline in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [4] |

| Elimination Half-life (t1/2) | 63-109 hours | [4] |

| Plasma Protein Binding | ~40% | [4] |

| Bioavailability | Unknown | [4] |

Experimental Protocols

Synthesis of Isotopically Labeled Ergot Alkaloids (General Protocol)

This protocol describes a general method for the N⁶-demethylation of an ergot alkaloid followed by remethylation with an isotopically labeled methylating agent, which can be adapted for the synthesis of this compound.[8]

Materials:

-

Ergot alkaloid (e.g., a Cabergoline precursor)

-

Methanol or dichloromethane

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Hydrochloric acid

-

Ferric chloride

-

Iron powder

-

Acetone

-

¹³CD₃-labeled iodomethane

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve or suspend the starting ergot alkaloid in methanol or dichloromethane.

-

Cool the mixture in an ice bath.

-

Add m-CPBA to the cooled mixture and allow the reaction to proceed until complete conversion of the starting material.

-

Add hydrochloric acid, ferric chloride, and iron powder to the reaction mixture and shake overnight to effect N⁶-demethylation.

-

Purify the resulting nor-ergot alkaloid using preparative HPLC.

-

Dry the purified nor-ergot alkaloid.

-

Redissolve the nor-ergot alkaloid in acetone.

-

Add ¹³CD₃-labeled iodomethane to the solution to remethylate the N⁶ position with the deuterated methyl group.

-

Purify the final isotopically labeled ergot alkaloid product using preparative HPLC to remove any unreacted starting material.

Quantitative Analysis of Cabergoline in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical bioanalytical method for the quantification of Cabergoline in human plasma, employing this compound as an internal standard.[11][13]

Materials:

-

Human plasma samples

-

Cabergoline analytical standard

-

This compound internal standard (IS)

-

Diethyl ether (extraction solvent)

-

Acetonitrile and ammonium formate buffer (mobile phases)

-

Reversed-phase C18 HPLC column

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 500 µL aliquot of human plasma, add a known concentration of this compound IS.

-

Add 2 mL of diethyl ether and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient: A suitable gradient to achieve separation of Cabergoline from matrix components.

-

-

Mass Spectrometric Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transition for Cabergoline: m/z 452.3 → 381.2[11]

-

MRM Transition for this compound: A corresponding mass shift would be monitored (e.g., m/z 457.3 → 386.2, assuming a +5 Da shift).

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Cabergoline to this compound against the concentration of the Cabergoline standards.

-

Determine the concentration of Cabergoline in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Dopamine D2 Receptor Radioligand Binding Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Cabergoline) for the dopamine D2 receptor using [3H]-spiperone as the radioligand.[14][15]

Materials:

-

Cell membranes expressing dopamine D2 receptors

-

[3H]-spiperone (radioligand)

-

Test compound (e.g., Cabergoline)

-

(+)-Butaclamol (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Cell membrane suspension

-

Either test compound, assay buffer (for total binding), or (+)-butaclamol (for non-specific binding).

-

-

-

Incubation:

-

Initiate the binding reaction by adding a fixed concentration of [3H]-spiperone to all wells.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Dry the filter mats.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Cabergoline and other dopamine D2 receptor agonists. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data, which is crucial for regulatory submissions and a thorough understanding of a drug's behavior in biological systems. The detailed methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in a research and development setting.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tagging drugs with heavy hydrogen made as easy as flicking a light switch | Research | Chemistry World [chemistryworld.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pharmacoj.com [pharmacoj.com]

- 11. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cabergoline-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Cabergoline-d5, a deuterated analog of the potent dopamine D2 receptor agonist, Cabergoline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled form of Cabergoline, where five hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical assays.

Table 1: General and Physical Properties of this compound and Cabergoline

| Property | This compound | Cabergoline |

| Chemical Name | (8β)-N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl-d5)-ergoline-8-carboxamide | 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea |

| Synonyms | FCE-21336-d5; Cabaser-d5; Dostinex-d5 | FCE 21336, Dostinex, Cabaser |

| Molecular Formula | C₂₆H₃₂D₅N₅O₂[1] | C₂₆H₃₇N₅O₂ |

| Molecular Weight | 456.64 g/mol [1] | 451.62 g/mol |

| CAS Number | 1426173-20-7[1] | 81409-90-7 |

| Appearance | Off-White to Pale Yellow Solid[2] | White or almost white crystalline powder |

| Melting Point | 60-64°C | 97.5-100.5°C |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[3] | Store at controlled room temperature |

Table 2: Solubility Profile of this compound and Cabergoline

| Solvent | This compound | Cabergoline |

| Chloroform | Slightly Soluble[3] | Soluble |

| Methanol | Slightly Soluble[3] | Freely Soluble |

| Ethyl Alcohol | Not specified | Soluble |

| N,N-dimethylformamide (DMF) | Not specified | Soluble |

| 0.1N Hydrochloric Acid | Not specified | Slightly Soluble |

| n-Hexane | Not specified | Very Slightly Soluble |

| Water | Not specified | Insoluble |

Spectral Data

Table 3: NMR Spectral Data of Cabergoline (in CDCl₃)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 1.18 (t, J=7.1 Hz, 3H), 1.76 (m, 2H), 1.85 (m, 2H), 2.23 (s, 6H), 2.34 (m, 2H), 2.53-2.84 (m, 4H), 2.98 (m, 1H), 3.17 (m, 1H), 3.29-3.44 (m, 4H), 3.55 (m, 1H), 3.83 (m, 2H), 5.19 (d, J=10.2 Hz, 1H), 5.25 (d, J=16.8 Hz, 1H), 5.95 (m, 1H), 6.87 (m, 2H), 7.14 (m, 2H), 8.88 (s, 1H), 9.45 (s, 1H) |

| ¹³C NMR | 14.7, 26.61, 31.31, 35.41, 40.04, 42.23, 43.21, 44.93, 55.61, 56.10, 63.74, 108.7, 111.58, 113.10, 117.88, 118.36, 122.98, 126.02, 132.67, 133.31, 133.83, 177.89 |

Note: The ¹H NMR spectrum of this compound would lack the signals corresponding to the five protons on the allyl group.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used for the determination of the melting point of this compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated at a steady rate, and the temperature is observed.

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has melted.[5]

-

For accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used near the expected melting point.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

-

This procedure is repeated for various solvents to establish a comprehensive solubility profile.

High-Performance Liquid Chromatography (HPLC) Analysis

Several HPLC methods have been developed for the analysis of Cabergoline and can be adapted for this compound.

Example HPLC Method: [6]

-

Column: Hypersil ODS C18 (250mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of ammonium acetate buffer (pH 6), acetonitrile, and water (10:50:40 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 281 nm

-

Injection Volume: 20 µL

Workflow for HPLC Analysis:

Caption: A typical workflow for the quantitative analysis of this compound using HPLC.

Signaling Pathway

Cabergoline exerts its pharmacological effects primarily as a potent agonist of the dopamine D2 receptors. The signaling pathway for this compound is expected to be identical to that of its non-deuterated counterpart.

Mechanism of Action: Cabergoline binds to and stimulates D2 receptors on lactotroph cells in the anterior pituitary gland. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels ultimately results in the inhibition of prolactin synthesis and secretion.

Caption: The signaling pathway of this compound, illustrating its mechanism of action as a dopamine D2 receptor agonist.

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, the general approach involves the introduction of deuterium atoms into the Cabergoline molecule. One plausible route is the deuteration of the allyl group at the N6 position. A common method for the synthesis of the parent compound, Cabergoline, involves the reaction of the corresponding amide with ethyl isocyanate.[7] An improved, milder method involves reacting the amide with phenyl chloroformate followed by ethylamine.[7]

Logical Relationship for a Potential Synthesis Route:

Caption: A logical workflow illustrating a potential synthetic pathway for this compound.

Disclaimer

The information provided in this technical guide is for research and informational purposes only. The experimental protocols are based on published literature for Cabergoline and may require optimization for this compound. It is essential to consult the relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures when handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - Syn Pharmatech Inc [synpharmatech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. ijrpc.com [ijrpc.com]

- 7. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of Cabergoline in Human Plasma by LC-MS/MS Using Cabergoline-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cabergoline in human plasma. The use of a stable isotope-labeled internal standard, Cabergoline-d5, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. The described protocol, involving a straightforward liquid-liquid extraction and rapid chromatographic separation, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Cabergoline at low pg/mL concentrations.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Due to its high potency, therapeutic concentrations of Cabergoline in plasma are typically in the low picogram per milliliter range. Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. LC-MS/MS has become the gold standard for such applications due to its superior sensitivity, specificity, and high-throughput capabilities.

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for reliable bioanalytical methods, as it mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variability. This compound, a deuterated analog of Cabergoline, is an ideal internal standard for this purpose, as it co-elutes with the analyte and exhibits identical chemical and physical properties, while being distinguishable by its mass-to-charge ratio (m/z).

This document provides a detailed protocol for the extraction and quantification of Cabergoline in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

Cabergoline analytical standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Diethyl ether or Methyl tert-butyl ether (MTBE) for extraction

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Cabergoline and this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Cabergoline primary stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.

-

Internal Standard Working Solution (1 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water to a final concentration of 1 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Thaw plasma samples and calibration standards at room temperature.

-

To 500 µL of plasma sample, calibration standard, or quality control (QC) sample in a polypropylene tube, add 25 µL of the 1 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.

-

Add 3 mL of diethyl ether or MTBE.

-

Cap and vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cabergoline | 452.3 | 381.2 | 100 | 25 |

| This compound | 457.3 | 381.2 | 100 | 25 |

Note: The product ion and collision energy for this compound should be empirically optimized. The values provided are based on the fragmentation of the unlabeled compound and represent a typical starting point.

Data Presentation

The performance of an LC-MS/MS assay for Cabergoline using a deuterated internal standard is expected to exhibit the following characteristics. The data presented below are representative values based on published literature for similar assays and should be verified for the specific method developed.

Table 2: Representative Method Validation Parameters

| Parameter | Result |

| Linearity Range | 2 - 200 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2 pg/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the IS |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Cabergoline in human plasma.

Analyte-Internal Standard Relationship

Application Note: Quantitative Analysis of Cabergoline in Human Plasma using Cabergoline-d5 as an Internal Standard by LC-MS/MS

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Accurate and reliable quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cabergoline in human plasma, employing its deuterated analog, Cabergoline-d5, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The method involves the extraction of cabergoline and the internal standard (this compound) from human plasma via liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of cabergoline to its deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

-

Cabergoline reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Diethyl ether

-

Human plasma (with anticoagulant)

-

Purified water (18.2 MΩ·cm)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cabergoline and this compound by dissolving the appropriate amount of each standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the cabergoline primary stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of human plasma into a polypropylene tube.

-

Spike with 50 µL of the this compound internal standard working solution (10 ng/mL).

-

Add 50 µL of the appropriate cabergoline working standard solution for calibration curve samples or a blank solution for blank and QC samples.

-

Vortex for 30 seconds.

-

Add 3 mL of diethyl ether.

-

Vortex for 3 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm) |

| Mobile Phase | A: 20 mM Ammonium acetate in waterB: Methanol |

| Gradient | Isocratic elution with 70% B |

| Flow Rate | 0.75 mL/min |

| Injection Volume | 15 µL |

| Column Temperature | 40°C |

| Run Time | 5.5 minutes[1] |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Cabergoline | 452.3 | 381.2[1] | 25 |

| This compound | 457.3 | 386.2 | 25 |

Data Presentation

Table 1: Calibration Curve for Cabergoline in Human Plasma

| Concentration (pg/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| 2.00 (LLOQ) | 0.015 | 98.5 | 4.2 |

| 5.00 | 0.038 | 101.2 | 3.5 |

| 20.0 | 0.152 | 102.1 | 2.8 |

| 50.0 | 0.380 | 99.8 | 2.1 |

| 100.0 | 0.765 | 99.1 | 1.5 |

| 150.0 | 1.148 | 100.5 | 1.8 |

| 200.0 (ULOQ) | 1.530 | 101.0 | 1.2 |

This data is representative and should be generated during method validation.

Table 2: Precision and Accuracy for Quality Control Samples

| QC Level | Nominal Conc. (pg/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Accuracy (%) | Precision (%RSD) | ||

| LQC | 6.00 | 103.5 | 3.8 |

| MQC | 80.0 | 98.9 | 2.5 |

| HQC | 160.0 | 101.2 | 1.9 |

This data is representative and should be generated during method validation.

Visualizations

Caption: Workflow for the extraction of Cabergoline from human plasma.

Caption: Logic of quantification using an internal standard.

References

- 1. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cabergoline in the treatment of hyperprolactinemia: a study in 455 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cabergoline-d5 in Dopamine Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabergoline is a potent, long-acting dopamine receptor agonist with high affinity, particularly for the D2-like receptor family (D2, D3, and D4).[1][2] Its primary clinical applications include the treatment of hyperprolactinemic disorders and Parkinson's disease.[2] Understanding the binding characteristics of Cabergoline to dopamine receptors is crucial for drug development and neuroscience research. Cabergoline-d5, a deuterated analog of Cabergoline, serves as an invaluable tool in these studies. While traditional radioligand binding assays have been the mainstay for receptor-ligand interaction studies, modern techniques such as mass spectrometry (MS) based binding assays offer a non-radioactive alternative. In these advanced assays, this compound is essential as an internal standard for the precise quantification of Cabergoline binding.

This document provides detailed application notes and protocols for the use of this compound in the context of dopamine receptor binding assays, catering to both traditional and modern methodologies.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cAMP levels. In contrast, the D2-like receptors, the primary targets of Cabergoline, couple to Gαi/o proteins to inhibit adenylyl cyclase, decrease cAMP levels, and modulate various ion channels and signaling cascades.

Figure 1: Simplified Dopamine Receptor Signaling Pathways.

Data Presentation: Cabergoline Binding Affinities

The binding affinity of Cabergoline for various dopamine and serotonin receptors has been determined through numerous in vitro studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 0.61 - 0.7 | [1][3] |

| Dopamine D3 | 1.27 - 1.5 | [1][3] |

| Dopamine D4 | ~5 | [2] (Qualitative) |

| Dopamine D1 | 447 | [1] |

| Serotonin 5-HT2B | 1.2 - 1.4 | [3][4] |

| Serotonin 5-HT1A | Moderate Affinity | [4] |

| Serotonin 5-HT2A | Moderate Affinity | (Implied) |

| Serotonin 5-HT2C | Moderate Affinity | (Implied) |

Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity of unlabeled Cabergoline for dopamine D2 receptors using a radiolabeled ligand.

Figure 2: Workflow for a Radioligand Competition Binding Assay.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

-

Unlabeled Ligand: Cabergoline.

-

Nonspecific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation:

-

Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically but is typically in the range of 10-50 µg of protein per well.

-

Prepare serial dilutions of Cabergoline in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., 0.1-0.5 nM for [³H]Spiperone).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

-

Nonspecific Binding (NSB): Add 50 µL of the nonspecific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of the membrane suspension.

-

Competition Binding: Add 50 µL of each Cabergoline dilution, 50 µL of radioligand solution, and 100 µL of the membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Nonspecific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Cabergoline concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Cabergoline that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: MS Binding Assay (A Non-Radioactive Alternative)